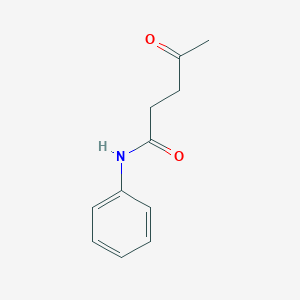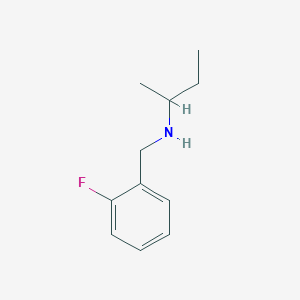
N-(2-fluorobenzyl)butan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorobenzyl)butan-2-amine is a chemical compound with the molecular formula C11H16FN . It has a molecular weight of 181.25 g/mol . The IUPAC name for this compound is N-[(2-fluorophenyl)methyl]butan-2-amine .
Molecular Structure Analysis
The InChI string for N-(2-fluorobenzyl)butan-2-amine isInChI=1S/C11H16FN/c1-3-9(2)13-8-10-6-4-5-7-11(10)12/h4-7,9,13H,3,8H2,1-2H3 . The Canonical SMILES representation is CCC(C)NCC1=CC=CC=C1F . These representations provide a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
The physical and chemical properties of N-(2-fluorobenzyl)butan-2-amine include a molecular weight of 181.25 g/mol, XLogP3 of 2.9, hydrogen bond donor count of 1, hydrogen bond acceptor count of 2, and rotatable bond count of 4 . The compound also has a topological polar surface area of 12 Ų .Aplicaciones Científicas De Investigación
Application in Medicinal Chemistry
Field
Medicinal Chemistry
Summary of the Application
“N-(2-fluorobenzyl)butan-2-amine” could potentially be used in the synthesis of antidepressant molecules. Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
Methods of Application
The synthesis of antidepressant molecules often involves metal-catalyzed procedures. Transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of antidepressants .
Results or Outcomes
Approximately 50–60% of people with depression experience substantial improvement when using these medications .
Application in Bioactive Aromatic Compounds
Field
Bioactive Aromatic Compounds
Summary of the Application
Indole derivatives, which could potentially include “N-(2-fluorobenzyl)butan-2-amine”, have been found in many important synthetic drug molecules. These compounds bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Methods of Application
The development of these bioactive aromatic compounds often involves the synthesis of indole derivatives .
Results or Outcomes
These indole derivatives possess various biological activities, which can lead to the development of new treatments .
Application in Anticonvulsant Drugs
Field
Pharmaceutical Chemistry
Summary of the Application
Compounds similar to “N-(2-fluorobenzyl)butan-2-amine” have been used in the synthesis of molecules with anticonvulsant activity .
Methods of Application
The synthesis of these molecules often involves the creation of complex structures like 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine .
Results or Outcomes
These molecules have shown potential in treating convulsive disorders .
Application in Industrialized Applications
Field
Industrial Chemistry
Summary of the Application
Similar compounds have been used in the synthesis of molecules like N-Boc-N-methyl-(3-hydroxy)-3-(2-thienyl)propanamine 260, which has potential industrial applications .
Methods of Application
The synthesis of these molecules often involves Boc-protection and Mitsunobu coupling .
Results or Outcomes
These molecules have shown potential for use in various industrial applications .
Propiedades
IUPAC Name |
N-[(2-fluorophenyl)methyl]butan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN/c1-3-9(2)13-8-10-6-4-5-7-11(10)12/h4-7,9,13H,3,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNDDCDZEXRZEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=CC=C1F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405944 |
Source


|
| Record name | N-(2-fluorobenzyl)butan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorobenzyl)butan-2-amine | |
CAS RN |
893590-49-3 |
Source


|
| Record name | N-(2-fluorobenzyl)butan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Fluorobenzyl)amino]benzoic acid](/img/structure/B183689.png)
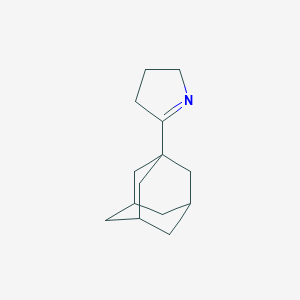
![2-[1-(2-Methoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B183695.png)
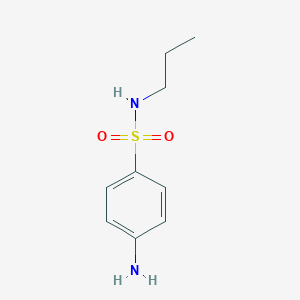
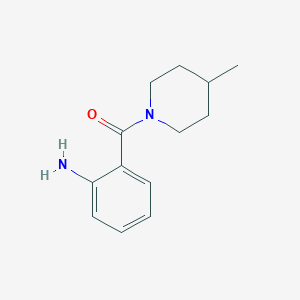
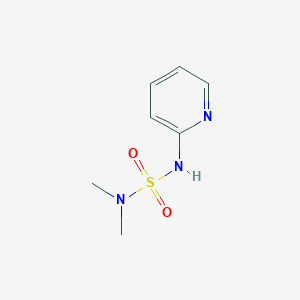
![3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B183699.png)
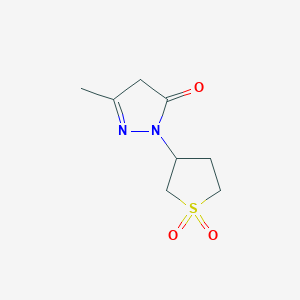
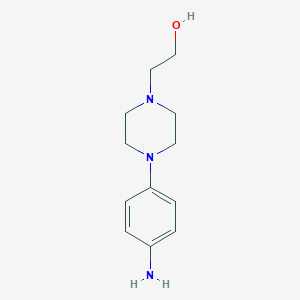
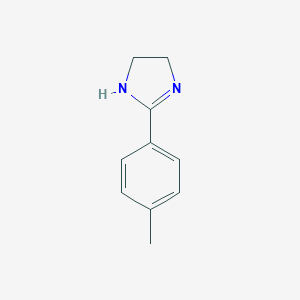
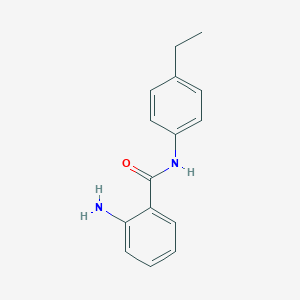
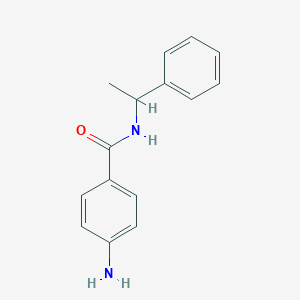
![(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol](/img/structure/B183710.png)
